molecular formula C24H23N3O2S2 B11346678 Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-methylthiophen-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-methylthiophen-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11346678
M. Wt: 449.6 g/mol
InChI Key: CKHLCGZTPANAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-methylthiophen-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound featuring a dihydropyridine core. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural components, which include a thiophene ring, a cyano group, and a sulfanyl group. These functional groups contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-methylthiophen-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The specific steps are as follows:

    Condensation Reaction: The initial step involves the condensation of 3-methylthiophene-2-carbaldehyde with ethyl acetoacetate and ammonium acetate.

    Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.

    Functional Group Introduction: Subsequent steps introduce the cyano and sulfanyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods often employ more robust catalysts and solvents to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-methylthiophen-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The cyano groups can be reduced to amines under suitable conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-methylthiophen-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.

    Biological Studies: The compound’s interactions with biological macromolecules are of interest for drug design and development.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-methylthiophen-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels in biological systems. The dihydropyridine ring is known to bind to the L-type calcium channels, inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure, making it a potential therapeutic agent for hypertension.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

Uniqueness

Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-methylthiophen-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to the presence of the thiophene ring and the sulfanyl group, which may confer additional biological activities and improved pharmacokinetic properties compared to other dihydropyridine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

Properties

Molecular Formula

C24H23N3O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

ethyl 5-cyano-6-(3-cyanopropylsulfanyl)-4-(3-methylthiophen-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C24H23N3O2S2/c1-3-29-24(28)20-19(22-16(2)11-14-30-22)18(15-26)23(31-13-8-7-12-25)27-21(20)17-9-5-4-6-10-17/h4-6,9-11,14,19,27H,3,7-8,13H2,1-2H3

InChI Key

CKHLCGZTPANAPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C=CS2)C)C#N)SCCCC#N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.